molecular formula C13H20N4S2 B020811 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine CAS No. 19844-43-0

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine

Cat. No. B020811
CAS RN: 19844-43-0
M. Wt: 296.5 g/mol
InChI Key: TZWWLPPMKDXTJV-UHFFFAOYSA-N
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Description

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazolopyrimidine derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been suggested that it exerts its antimicrobial and antifungal activities by inhibiting the synthesis of nucleic acids and proteins. Moreover, it has been proposed that it exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been reported to have low toxicity in normal cells.

Advantages And Limitations For Lab Experiments

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Moreover, it exhibits potent antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine. One of the potential directions is to investigate its potential as a photosensitizer for photodynamic therapy. Moreover, its use as a fluorescent probe for the detection of copper ions can be further explored. Additionally, its potential as a drug candidate for the treatment of various microbial infections and cancers can be investigated further. Furthermore, its solubility and bioavailability can be improved to enhance its efficacy in various applications.
Conclusion
In conclusion, 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-cyanothioacetamide with 1-octyl-3-methylimidazolium bromide and ammonium thiocyanate in the presence of potassium carbonate. The reaction leads to the formation of 5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine in good yield.

Scientific Research Applications

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. Moreover, it has been shown to have potential as a photosensitizer for photodynamic therapy. Additionally, it has been used as a fluorescent probe for the detection of copper ions.

properties

CAS RN

19844-43-0

Product Name

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine

Molecular Formula

C13H20N4S2

Molecular Weight

296.5 g/mol

IUPAC Name

2-octylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C13H20N4S2/c1-2-3-4-5-6-7-8-18-13-16-10-9-15-12(14)17-11(10)19-13/h9H,2-8H2,1H3,(H2,14,15,17)

InChI Key

TZWWLPPMKDXTJV-UHFFFAOYSA-N

SMILES

CCCCCCCCSC1=NC2=CN=C(N=C2S1)N

Canonical SMILES

CCCCCCCCSC1=NC2=CN=C(N=C2S1)N

synonyms

5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine

Origin of Product

United States

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